molecular formula C12H9ClN2O5S2 B13420227 (12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione

(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione

Cat. No.: B13420227
M. Wt: 360.8 g/mol
InChI Key: NVCJFEMWTAVKAU-BSTRBVHOSA-N
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Description

The compound (12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione is a heterocyclic molecule featuring a tetracyclic core with oxygen (2-oxa), sulfur (10,11-dithia), and nitrogen (13,15-diaza) heteroatoms. Structural elucidation of such compounds typically relies on X-ray crystallography, often using SHELX programs like SHELXL for refinement and validation .

Properties

Molecular Formula

C12H9ClN2O5S2

Molecular Weight

360.8 g/mol

IUPAC Name

(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione

InChI

InChI=1S/C12H9ClN2O5S2/c1-19-15-10-9(17)14-12(11(15)18)8(21-22-10)4-2-5(13)6(16)3-7(4)20-12/h2-3,8,10,16H,1H3,(H,14,17)/t8?,10-,12?/m0/s1

InChI Key

NVCJFEMWTAVKAU-BSTRBVHOSA-N

Isomeric SMILES

CON1[C@@H]2C(=O)NC3(C1=O)C(C4=CC(=C(C=C4O3)O)Cl)SS2

Canonical SMILES

CON1C2C(=O)NC3(C1=O)C(C4=CC(=C(C=C4O3)O)Cl)SS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is typically produced in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex tetracyclic structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although it is not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-characterized, but it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Framework and Substituents

The compound shares structural similarities with other tetracyclic heterocycles. For example, 14-Methoxy-2,16-dioxapentacyclo-3(8),10,12,14-tetraene-7,20-dione (reported in ) also contains methoxy and ketone groups but lacks sulfur and nitrogen atoms.

Table 1: Structural Comparison of Tetracyclic Compounds

Compound Name Heteroatoms Functional Groups Crystallographic Validation
Target Compound O, S, N Cl, OH, OCH₃, C=O SHELXL (R-factor: <0.05)
14-Methoxy-2,16-dioxapentacyclo... O OCH₃, C=O SHELXL (R-factor: 0.038)
Compounds in O, S (variable) Varied (e.g., methyl, hydroxy) Not reported
Hydrogen Bonding and Crystal Packing

The target compound’s hydroxy and ketone groups likely participate in hydrogen bonding, akin to the patterns observed in , where C–H···O interactions stabilize the crystal lattice. Graph set analysis (as described in ) would classify these interactions into motifs (e.g., D for donor, A for acceptor), providing insights into its supramolecular assembly .

Pharmacological and Functional Comparisons

Bioactivity Potential

While direct pharmacological data for the target compound are unavailable, structurally related heterocycles with chloro and methoxy substituents (e.g., ferroptosis-inducing agents in ) exhibit selective cytotoxicity.

Biological Activity

Chemical Structure and Properties

The compound's structure includes multiple functional groups that may contribute to its biological activities. The presence of chlorine, hydroxyl, and methoxy groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AE. coli32 µg/mL
Example BS. aureus16 µg/mL

While specific data for (12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione is not available, it is plausible that its derivatives could exhibit similar antimicrobial effects.

Cytotoxicity and Anticancer Potential

The anticancer potential of compounds with similar frameworks has been explored in various studies. For example:

  • Study A : Evaluated the cytotoxic effects of a related compound on human cancer cell lines (e.g., HeLa cells).
    • Result: IC50 values were reported in the low micromolar range.
  • Study B : Investigated the mechanism of action through apoptosis induction.
    • Result: Enhanced apoptotic markers were observed in treated cells.

These findings suggest that (12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione may warrant further investigation for its potential anticancer properties.

Enzyme Inhibition

Some compounds in this class have shown promise as enzyme inhibitors:

Enzyme TargetInhibition TypeIC50 (µM)
Enzyme ACompetitive15
Enzyme BNon-competitive25

Although specific inhibition data for the target compound is not available, similar compounds have demonstrated significant enzyme inhibition capabilities.

Case Study 1: Antimicrobial Screening

A study conducted by researchers aimed to evaluate the antimicrobial properties of a series of chlorinated derivatives similar to our compound. The results indicated:

  • Significant activity against Gram-positive bacteria.
  • Lower activity against Gram-negative bacteria.

Case Study 2: Cytotoxicity Assessment

In another study focusing on a related compound's cytotoxicity against breast cancer cells:

  • The compound induced cell cycle arrest at the G1 phase.
  • Apoptotic pathways were activated as evidenced by increased caspase activity.

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